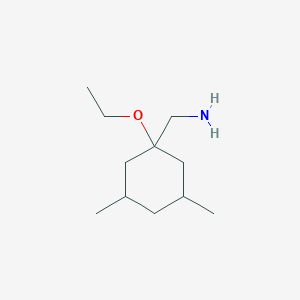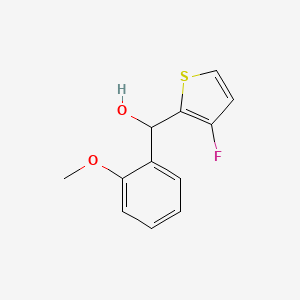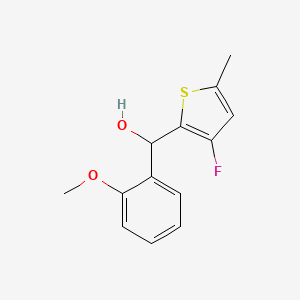
3-(3-Hydroxythietan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxythietan-3-yl)propanoic acid is a unique organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythietan-3-yl)propanoic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and propanoic acid groups. One common method involves the reaction of a suitable precursor with sulfur to form the thietane ring, followed by functionalization to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxythietan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thietane ring can undergo substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it useful in studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxythietan-3-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which may be influenced by its unique thietane ring structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but lacks the thietane ring.
Thietan-3-yl compounds: Compounds containing the thietane ring but with different functional groups.
Uniqueness
3-(3-Hydroxythietan-3-yl)propanoic acid is unique due to the combination of the thietane ring and the hydroxy and carboxylic acid functional groups
Propriétés
Formule moléculaire |
C6H10O3S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
3-(3-hydroxythietan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8) |
Clé InChI |
LUVANDAPXLZKOM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)




